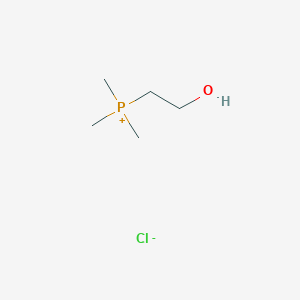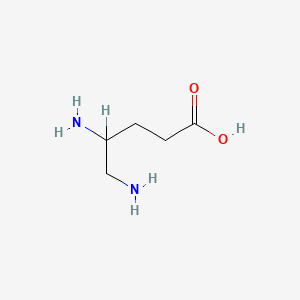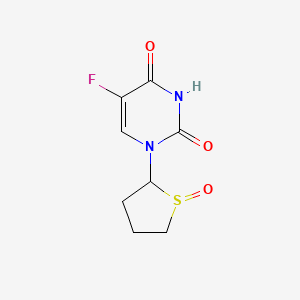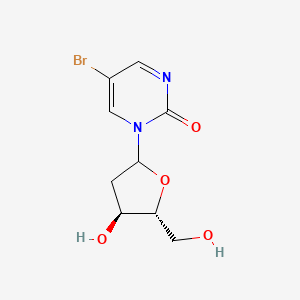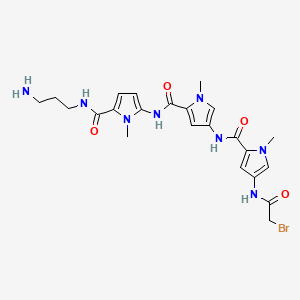
Icr 191-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Icr 191-OH is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a chloro-substituted acridine moiety, which is a common structural motif in various biologically active compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Icr 191-OH typically involves multiple steps. One common approach is the reaction of 6-chloro-2-methoxyacridine with a suitable amine, followed by further functionalization to introduce the ethanol group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its dihydrochloride salt form .
Análisis De Reacciones Químicas
Types of Reactions
Icr 191-OH undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro-substituted acridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine oxides, while substitution reactions can introduce various functional groups onto the acridine ring .
Aplicaciones Científicas De Investigación
Icr 191-OH has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is employed in studies involving DNA intercalation and fluorescence analysis.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties
Mecanismo De Acción
The mechanism of action of Icr 191-OH involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies . Additionally, the compound may interact with enzymes and proteins, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
9-Amino-6-chloro-2-methoxyacridine: This compound shares a similar acridine core but lacks the ethanol and propylamino groups.
6-Chloro-2-methoxyacridine: Another related compound with similar structural features but different functional groups.
Uniqueness
Icr 191-OH is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
38915-18-3 |
|---|---|
Fórmula molecular |
C19H24Cl3N3O2 |
Peso molecular |
432.8 g/mol |
Nombre IUPAC |
2-[3-[(6-chloro-2-methoxyacridin-9-yl)amino]propylamino]ethanol;dihydrochloride |
InChI |
InChI=1S/C19H22ClN3O2.2ClH/c1-25-14-4-6-17-16(12-14)19(22-8-2-7-21-9-10-24)15-5-3-13(20)11-18(15)23-17;;/h3-6,11-12,21,24H,2,7-10H2,1H3,(H,22,23);2*1H |
Clave InChI |
OXQSPWOGNCFWOR-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCNCCO.Cl.Cl |
SMILES canónico |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCNCCO.Cl.Cl |
Sinónimos |
ICR 191-OH ICR 191OH ICR-191-OH ICR-191OH |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




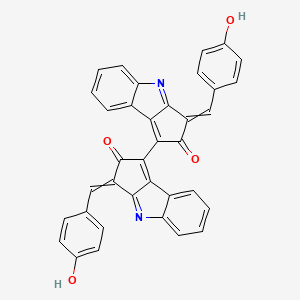
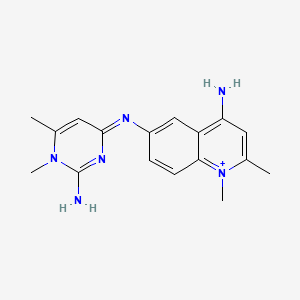
![(2R)-2-amino-6-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]hexanoic acid](/img/structure/B1195589.png)
